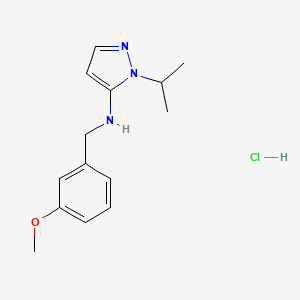

1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC16430185

Molecular Formula: C14H20ClN3O

Molecular Weight: 281.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20ClN3O |

|---|---|

| Molecular Weight | 281.78 g/mol |

| IUPAC Name | N-[(3-methoxyphenyl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C14H19N3O.ClH/c1-11(2)17-14(7-8-16-17)15-10-12-5-4-6-13(9-12)18-3;/h4-9,11,15H,10H2,1-3H3;1H |

| Standard InChI Key | WYPQVIVWJBWFST-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C(=CC=N1)NCC2=CC(=CC=C2)OC.Cl |

Introduction

Synthesis

The synthesis of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine typically involves:

-

Formation of the Pyrazole Core: A condensation reaction between hydrazines and β-diketones forms the pyrazole ring.

-

Substitution Reactions: The introduction of the isopropyl group at the N-1 position can be achieved using alkylation techniques.

-

Benzylation with Methoxybenzaldehyde: The benzyl group containing the methoxy substituent can be added via reductive amination or similar coupling reactions.

Characterization

The compound can be characterized using:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical shifts corresponding to the pyrazole ring, benzyl moiety, and methoxy group.

-

Mass Spectrometry (MS): For molecular weight determination.

-

Infrared Spectroscopy (IR): To identify functional groups such as -NH, -CH3, and -OCH3.

-

X-Ray Crystallography: For structural confirmation if crystalline samples are available.

Antioxidant Activity

Pyrazole derivatives often exhibit strong radical scavenging activity due to their electron-donating groups like methoxy (-OCH3). Such properties make them candidates for antioxidant therapies .

Anticancer Potential

Similar pyrazole-based compounds have shown cytotoxicity against cancer cell lines by inducing apoptosis pathways . This suggests that 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine could be explored for anticancer applications.

Applications in Research and Industry

This compound’s structure makes it a promising candidate for:

-

Drug Development:

-

As a lead compound in anticancer or anti-inflammatory drug discovery.

-

For structure-activity relationship (SAR) studies to optimize biological activity.

-

-

Material Science:

-

Pyrazoles are used in coordination chemistry to design metal complexes with catalytic or magnetic properties.

-

-

Synthetic Intermediates:

-

It can serve as an intermediate for synthesizing more complex molecules with enhanced bioactivity.

-

Safety and Handling

While specific safety data for this compound is unavailable, general precautions for pyrazole derivatives include:

-

Hazards: Potential irritants; handle with gloves and eye protection.

-

Storage Conditions: Store in a cool, dry place away from light.

-

Disposal: Follow standard chemical waste disposal protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume